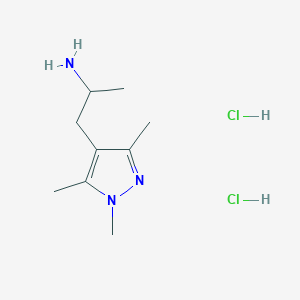
1-(1,3,5-Trimethylpyrazol-4-yl)propan-2-amine;dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1,3,5-Trimethylpyrazol-4-yl)propan-2-amine; dihydrochloride is a chemical compound that belongs to the class of organic compounds known as pyrazoles. Pyrazoles are characterized by a five-membered ring structure containing two nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions: 1-(1,3,5-Trimethylpyrazol-4-yl)propan-2-amine; dihydrochloride can be synthesized through several synthetic routes. One common method involves the reaction of 1,3,5-trimethylpyrazole with an appropriate amine under specific reaction conditions. The reaction typically requires a catalyst and may involve heating to facilitate the formation of the desired compound.
Industrial Production Methods: In an industrial setting, the production of 1-(1,3,5-Trimethylpyrazol-4-yl)propan-2-amine; dihydrochloride involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of specific catalysts, to achieve high yields and purity. The compound is then purified and converted to its dihydrochloride salt form for stability and ease of handling.
化学反应分析
Types of Reactions: 1-(1,3,5-Trimethylpyrazol-4-yl)propan-2-amine; dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.
Major Products Formed:
Oxidation: The compound can be oxidized to form various oxidized derivatives, such as aldehydes, ketones, and carboxylic acids.
Reduction: Reduction reactions can yield amines and other reduced derivatives.
Substitution: Substitution reactions can lead to the formation of different substituted pyrazoles and amines.
科学研究应用
1-(1,3,5-Trimethylpyrazol-4-yl)propan-2-amine; dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is utilized in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
作用机制
The mechanism by which 1-(1,3,5-Trimethylpyrazol-4-yl)propan-2-amine; dihydrochloride exerts its effects depends on its specific application. In drug development, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved can include inhibition or activation of specific biochemical processes.
相似化合物的比较
1-(1,3,5-Trimethylpyrazol-4-yl)propan-2-amine; dihydrochloride is compared with other similar compounds, such as:
1,3,5-Trimethylpyrazole: A related pyrazole compound without the amine group.
1-(1,3,5-Trimethylpyrazol-4-yl)ethanol: A compound with a similar structure but with an alcohol group instead of an amine.
1-(1,3,5-Trimethylpyrazol-4-yl)propan-1-amine: A compound with a similar structure but with the amine group at a different position on the carbon chain.
生物活性
1-(1,3,5-Trimethylpyrazol-4-yl)propan-2-amine; dihydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C8H15N3·2HCl
- Molecular Weight : 203.18 g/mol
- IUPAC Name : 1-(1,3,5-trimethylpyrazol-4-yl)propan-2-amine dihydrochloride
The biological activity of 1-(1,3,5-trimethylpyrazol-4-yl)propan-2-amine is primarily attributed to its interaction with various receptors and enzymes in biological systems. Preliminary studies suggest that this compound may influence neurotransmitter systems and exhibit effects similar to those of other pyrazole derivatives.
Potential Mechanisms:
- Receptor Modulation : The compound may act as an agonist or antagonist at various receptor sites, particularly in the central nervous system.
- Enzyme Inhibition : It may inhibit enzymes involved in key metabolic pathways, affecting cellular functions and signaling.
1. Neuropharmacological Effects
Research indicates that compounds with a similar structure can modulate serotonin (5-HT) receptors, which play a crucial role in mood regulation and thermoregulation. Studies have shown that activation of these receptors can lead to hypothermic responses in animal models, suggesting potential applications in treating conditions like depression or anxiety disorders .
2. Anti-inflammatory Properties
Some pyrazole derivatives have demonstrated anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This could position 1-(1,3,5-trimethylpyrazol-4-yl)propan-2-amine as a candidate for further investigation in inflammatory diseases.
Table 1: Summary of Biological Activities
Detailed Research Findings
- Neuropharmacological Study : A study conducted by Hudson et al. explored the effects of similar pyrazole compounds on body temperature regulation through serotonin receptor pathways. The findings indicated significant modulation of thermoregulation, which could inform the development of treatments for psychiatric conditions .
- Anti-inflammatory Research : Another study focused on the anti-inflammatory properties of pyrazole derivatives showed that they effectively reduced levels of TNF-alpha and IL-6 in vitro and in vivo models . This suggests that 1-(1,3,5-trimethylpyrazol-4-yl)propan-2-amine might share these beneficial properties.
属性
IUPAC Name |
1-(1,3,5-trimethylpyrazol-4-yl)propan-2-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3.2ClH/c1-6(10)5-9-7(2)11-12(4)8(9)3;;/h6H,5,10H2,1-4H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PERKZMKHWXOBBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)CC(C)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













